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Compound of Interest

Compound Name: (+)-Isobutyl D-lactate

CAS No.: 61597-96-4

Cat. No.: B1589186

Get Quote

Executive Summary
(+)-Isobutyl D-lactate (CAS 61597-96-4) represents a critical "Chiral Pool" building block for

the synthesis of optically active agricultural chemicals (specifically aryloxyphenoxypropionate

herbicides) and pharmaceutical intermediates. Unlike asymmetric catalysis, which induces

chirality, this protocol leverages the inherent, fixed stereochemistry of the D-lactate scaffold (

-configuration) to generate enantiopure targets.

This guide details the protocol for utilizing (+)-Isobutyl D-lactate as a stereodirecting

electrophile. The workflow focuses on the transformation of the hydroxyl group into a leaving

group, followed by nucleophilic displacement (SN2), a sequence that proceeds with Walden

Inversion.

Key Value Proposition:

Stereochemical Fidelity: High enantiomeric excess (ee) retention through controlled SN2

pathways.
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Steric Modulation: The isobutyl moiety offers superior steric bulk compared to methyl/ethyl

esters, reducing non-specific hydrolysis rates and improving stability during intermediate

handling.

Green Solvency: The molecule itself acts as a biodegradable, low-VOC solvent, compatible

with sustainable chemistry initiatives.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
The following data validates the starting material specifications required for high-yield

stereosynthesis.

Property Specification Notes

IUPAC Name
Isobutyl (

)-2-hydroxypropanoate

D-Lactate corresponds to the (

)-configuration.

CAS Number 61597-96-4 Specific to the (+)-D isomer.[1]

Molecular Formula

C

H

O

MW: 146.18 g/mol

Optical Rotation (neat)
Critical QC Parameter: Verify

before use.[2][3]

Boiling Point 73 °C @ 13 mmHg

High boiling point allows for

high-temp reactions without

rapid evaporation.

Density 0.974 g/mL

Solubility
Miscible in alcohols, esters,

ketones.

Immiscible in water (facilitates

aqueous workup).

Stereochemical Mechanistic Guide
Understanding the stereochemical outcome is the pillar of this protocol.
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Starting Material: (+)-Isobutyl D-lactate possesses the (

)-configuration.[4]

Activation Step: Sulfonation (Mesylation/Tosylation) retains the oxygen atom; therefore,

retention of configuration (

) occurs.

Displacement Step: SN2 attack by a nucleophile (e.g., a phenoxide or azide) occurs from the

backside, causing inversion of configuration.

Final Outcome: The resulting product will generally exhibit the (

)-configuration (assuming the nucleophile has higher priority than the carboxylate, which is
typical for O-nucleophiles).

Experimental Protocols
Phase A: Activation of the Chiral Center (Sulfonation)
Objective: Convert the secondary hydroxyl group into a reactive sulfonate ester (Leaving

Group).

Reagents:

(+)-Isobutyl D-lactate (1.0 eq)

-Toluenesulfonyl chloride (TsCl) (1.2 eq)

Triethylamine (TEA) (1.5 eq) or Pyridine

Dichloromethane (DCM) (anhydrous)

DMAP (0.1 eq, catalyst)

Protocol:

Setup: Charge a flame-dried round-bottom flask with (+)-Isobutyl D-lactate and anhydrous

DCM (0.5 M concentration) under an inert nitrogen atmosphere.
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Cooling: Cool the solution to 0°C using an ice bath. Causality: Low temperature prevents

elimination side-reactions (formation of isobutyl acrylate).

Addition: Add TEA (or Pyridine) followed by DMAP.

Reaction: Add TsCl portion-wise over 20 minutes. Allow the reaction to warm to room

temperature (25°C) and stir for 4–6 hours.

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The product (Tosylate) will have a higher R

than the starting lactate.

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine salts),

saturated NaHCO

, and brine.

Isolation: Dry over MgSO

, filter, and concentrate in vacuo.

Checkpoint: The resulting oil is the (

)-Isobutyl 2-(tosyloxy)propionate. It is generally stable enough for the next step without
column chromatography if purity >95% by NMR.

Phase B: Stereospecific SN2 Displacement (Ether
Synthesis)
Objective: Synthesize a chiral ether (common in herbicide/pharma scaffolds) with inversion of

configuration.

Reagents:

(

)-Isobutyl 2-(tosyloxy)propionate (1.0 eq) from Phase A.

Nucleophile: Substituted Phenol (e.g., 4-chlorophenol) (1.1 eq).
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Base: Potassium Carbonate (K

CO

) (2.0 eq).

Solvent: Acetonitrile (ACN) or DMF (anhydrous).

Protocol:

Nucleophile Formation: In a separate vessel, dissolve the phenol and K

CO

in ACN/DMF. Stir at room temperature for 30 mins to generate the phenoxide anion.

Displacement: Add the (

)-Tosylate solution (in ACN/DMF) dropwise to the phenoxide mixture.

Heating: Heat the reaction to 60–80°C for 6–12 hours.

Causality: SN2 reactions at secondary centers are sterically hindered; thermal energy is

required to overcome the activation barrier, but excessive heat (>100°C) may cause

racemization or elimination.

Workup: Cool to room temperature. Filter off solids (potassium tosylate). Concentrate the

filtrate.

Purification: Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol),

water, and brine. Purify via silica gel chromatography.

Result: The product is the (

)-Isobutyl 2-(aryloxy)propionate.

Visual Workflow (DOT Diagram)
The following diagram illustrates the stereochemical pathway and logic flow.
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Figure 1: Stereochemical workflow for converting (R)-Lactate to (S)-Ether via sulfonate

activation.

Quality Control & Troubleshooting
Analytical Validation
To ensure the protocol was successful, you must validate both chemical purity and optical

purity.

Chemical Purity (GC-FID/MS):

Column: DB-5 or equivalent non-polar column.

Check for elimination byproducts (Isobutyl acrylate), which appear at lower retention

times.

Enantiomeric Excess (Chiral HPLC):

Column: Chiralcel OD-H or AD-H.

Mobile Phase: Hexane:Isopropanol (90:10 to 99:1).

Standard: Compare against a racemic standard (synthesized from DL-isobutyl lactate) to

identify the (

) and (

) peaks.

Target: ee > 98%.

Troubleshooting Table
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Issue Probable Cause Corrective Action

Low Yield (Elimination)
Reaction temp too high or

base too strong.

Maintain temp <0°C during

activation. Use weaker bases

(Pyridine vs TEA).

Racemization SN1 pathway competition.

Ensure solvent is anhydrous.

Avoid protic solvents during

displacement. Increase

nucleophile concentration.

Incomplete Conversion
Steric hindrance of Isobutyl

group.

Increase reaction time or use a

more polar aprotic solvent

(DMSO instead of ACN) to

boost nucleophilicity.

Safety & Handling
Combustibility: Isobutyl lactate has a flash point of ~66°C. Keep away from open flames and

sparks.[5]

PPE: Wear nitrile gloves and safety goggles. The lactate ester is a skin irritant; the sulfonyl

chloride reagents (TsCl/MsCl) are corrosive and lachrymators.

Storage: Store the starting material in a cool, dry place. The activated tosylate intermediate

should be used immediately or stored at -20°C to prevent decomposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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